Propargyl-PEG3-Sulfone-PEG3-Propargyl
Overview
Description
Propargyl-PEG3-Sulfone-PEG3-Propargyl is a polyethylene glycol (PEG) derivative containing two propargyl groups. This compound is known for its ability to react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various scientific applications .
Mechanism of Action
Target of Action
Propargyl-PEG3-Sulfone-PEG3-Propargyl is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This click chemistry reaction allows the compound to form stable triazole linkages .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of target proteins with ubiquitin molecules, which signals for their degradation by the proteasome, a large protein complex responsible for protein degradation .
Pharmacokinetics
The presence of the peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins, potentially altering cell function or viability.
Action Environment
The action of this compound, like other PROTACs, occurs intracellularly . The efficacy and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other interacting molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG3-Sulfone-PEG3-Propargyl is synthesized through a series of chemical reactions involving the attachment of propargyl groups to a PEG backbone. The synthesis typically involves the following steps:
Activation of PEG: The PEG backbone is activated using a sulfone group.
Attachment of Propargyl Groups: Propargyl groups are attached to the activated PEG backbone through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Reactant Mixing: The reactants are mixed in a solvent under controlled temperature and pressure.
Reaction Monitoring: The reaction progress is monitored using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Purification: The final product is purified using techniques like column chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG3-Sulfone-PEG3-Propargyl primarily undergoes the following types of reactions:
Click Chemistry: The propargyl groups react with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Substitution Reactions: The sulfone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Azide Compounds: React with propargyl groups to form triazoles.
Solvents: Aqueous or organic solvents are used depending on the reaction requirements.
Major Products
The major products formed from these reactions are triazole-linked compounds, which are stable and have various applications in chemical and biological research .
Scientific Research Applications
Propargyl-PEG3-Sulfone-PEG3-Propargyl has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules for studying biological processes.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and coatings
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG3-Acid: Contains a carboxylic acid group instead of a sulfone group, used for different types of conjugation reactions.
Propargyl-PEG3-Amine: Contains an amine group, used for amide bond formation in bioconjugation.
Uniqueness
Propargyl-PEG3-Sulfone-PEG3-Propargyl is unique due to its dual propargyl groups and sulfone functionality, which provide versatility in chemical reactions and enhance solubility in aqueous media. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O10S/c1-3-5-25-7-9-27-11-13-29-15-17-31-19-21-33(23,24)22-20-32-18-16-30-14-12-28-10-8-26-6-4-2/h1-2H,5-22H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQRANPNXXSAEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143939 | |
Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriaconta-1,30-diyne, 16,16-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055024-44-5 | |
Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriaconta-1,30-diyne, 16,16-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriaconta-1,30-diyne, 16,16-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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